Artikel
First Drug-like Compounds to Inhibit Elusive Cancer-linked Enzymes
A team of scientists has developed the first drug-like compounds (BT5) to inhibit a key family of enzymes whose malfunction is associated with several types of cancer. BenchChem provides BT5 and related products for research and laboratory use.
Tesamorelin - a Potential Treatment for Non-Alcoholic Fatty Liver Disease
Investigators conducted a genetic analysis that has identified tesamorelin may work to improve the adverse effects of non-alcoholic fatty liver disease. BenchChem supplies tesamorelin and related compounds for research purposes.
Promising Compounds and Repurposed Drugs for COVID-19
List of compounds and drugs that have been or being investigated by the medical and scientific community around the world.
New Treatment Tactic for Acute Myeloid Leukemia
Researchers from the University of Utah found that the combination of quizartinib and dasatinib leads to more effective leukemia cell death. BenchChem provides quality products of quizartinib and dasatinib as well as other related compounds for laboratory and research use.
Existing drugs that could treat COVID-19
A Nature study identified 21 existing drugs that stop the replication of SARS-CoV-2, the virus that causes COVID-19. BenchChem can provide research-grade compounds of these drugs for laboratory use.
Xestospongin B to Starve Cancer Cells
Scientists use Xestospongin B (XeB) to block activation of IP3 receptors, which kicks off processes in the mitochondria that produce chemical energy (ATP) and metabolic intermediates necessary for cell survival. BenchChem provides research-grade Xestospongin B at an affordable price.